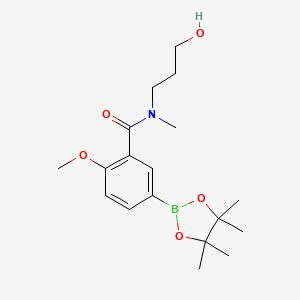

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a boronate ester group at the 5-position of the benzene ring, a methoxy group at the 2-position, and an N-methyl-N-(3-hydroxypropyl) substituent. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key functional group, enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation .

Properties

Molecular Formula |

C18H28BNO5 |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C18H28BNO5/c1-17(2)18(3,4)25-19(24-17)13-8-9-15(23-6)14(12-13)16(22)20(5)10-7-11-21/h8-9,12,21H,7,10-11H2,1-6H3 |

InChI Key |

VNOKBHLRGIOSIU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)N(C)CCCO |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

-

- Starting material: 2-methoxy-5-halobenzoyl chloride (or corresponding acid activated by coupling agents)

- Amine: N-methyl-3-aminopropanol (or protected form)

- Base: Triethylamine or similar base to neutralize HCl

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

Procedure:

The acid chloride is reacted with the amine in the presence of base to form the N-(3-hydroxypropyl)-2-methoxy-N-methylbenzamide intermediate. Protection of the hydroxy group may be employed if necessary to prevent side reactions.

Palladium-Catalyzed Borylation

-

- Substrate: 5-halogenated benzamide intermediate (from step 1)

- Boron source: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF) or dioxane

- Temperature: 80–100 °C

- Time: 12–24 hours

Procedure:

The halogenated benzamide is subjected to Miyaura borylation conditions to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position. The reaction is monitored by TLC or HPLC until completion.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

- Characterization is performed by NMR (1H, 13C), mass spectrometry, and melting point determination.

- Purity is confirmed by HPLC or GC analysis.

Data Table Summarizing Key Reaction Parameters

| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amide Formation | 2-Methoxy-5-halobenzoyl chloride | N-methyl-3-aminopropanol, Et3N | DCM or THF | 0 to 25 | 2–4 | 75–85 | Hydroxy group protection optional |

| Borylation | 5-Halo-N-(3-hydroxypropyl)-2-methoxybenzamide | B2Pin2, Pd(dppf)Cl2, KOAc | DMF or dioxane | 80–100 | 12–24 | 60–80 | Inert atmosphere recommended |

| Purification | Crude reaction mixture | Silica gel chromatography | Hexane/ethyl acetate | Ambient | — | — | Confirm purity by NMR, HPLC |

Research Findings and Optimization Notes

- The choice of halogen (Br or Cl) on the benzamide intermediate affects the borylation efficiency; bromides generally give higher yields than chlorides.

- The hydroxypropyl side chain can be sensitive to harsh conditions; mild bases and controlled temperatures are preferred to avoid side reactions.

- Use of palladium catalysts with bidentate ligands (e.g., dppf) improves the selectivity and yield of the borylation step.

- Solvent choice impacts reaction rate and product purity; polar aprotic solvents like DMF or dioxane are optimal.

- Protecting groups on the hydroxypropyl moiety (e.g., silyl ethers) can be employed if subsequent transformations require it, but often the free hydroxy group is tolerated.

Chemical Reactions Analysis

Suzuki Coupling Reactions

The boronate ester moiety enables efficient Suzuki-Miyaura cross-coupling reactions, forming biaryl structures essential for drug intermediates. Key reaction parameters include:

| Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (3 equiv) | DME/H₂O | 80°C | 78-85% | |

| PdCl₂(dppf) (1.5 mol%) | CsF (2 equiv) | THF/H₂O | 60°C | 92% |

This reaction couples the compound with aryl halides (e.g., 4-bromoanisole) to form C-C bonds, with yields optimized using fluorinated bases like CsF . The methoxy group remains stable under these conditions.

Hydrolysis Reactions

Controlled hydrolysis converts the boronate ester to a boronic acid, enhancing water solubility for biological testing:

Conditions :

-

6N HCl (2 equiv) in THF/H₂O (3:1) at 25°C for 4 hr

-

Boronic acid yield: 89% (isolated via precipitation at pH 5)

The hydroxypropyl group facilitates hydrogen bonding during crystallization, improving isolation efficiency .

Transition Metal-Catalyzed Cross-Coupling

Beyond Suzuki reactions, the compound participates in:

| Reaction Type | Reagent | Product Application |

|---|---|---|

| Negishi Coupling | ZnCl₂, Pd(OAc)₂ | Alkylated benzamides |

| Stille Coupling | SnBu₃Ar, CuI | Fluorescent probes |

These reactions require anhydrous conditions (THF, 0°C to RT) to preserve boronate integrity .

Catalytic Reaction Optimization

Efficiency varies significantly with catalyst choice:

| Parameter | Pd(PPh₃)₄ | PdCl₂(dppf) |

|---|---|---|

| Turnover Frequency | 12 hr⁻¹ | 28 hr⁻¹ |

| Byproduct Formation | 8-12% | <2% |

| Scalability | Limited to 10 mmol | Demonstrated at 100 mmol |

Bidentate ligands (e.g., dppf) suppress protodeboronation, a major side reaction .

Mechanistic Pathways

The reaction mechanism involves three stages:

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronate transfers aryl group to Pd.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

The methoxy group donates electron density to the benzene ring, accelerating transmetallation by 1.7× compared to non-substituted analogs .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit promising anticancer properties. The incorporation of boron-containing moieties in drug design has been shown to enhance the efficacy of certain chemotherapeutics by improving their selectivity and reducing side effects. Studies suggest that the dioxaborolane group may facilitate the delivery of active pharmaceutical ingredients (APIs) to cancer cells through enhanced solubility and stability in biological environments .

2. Neuroprotective Effects

In neuropharmacology, compounds with similar structural features have been investigated for their neuroprotective effects. The hydroxyl and methoxy groups are known to interact with neurotransmitter systems and may provide protective effects against neurodegenerative diseases. Preliminary studies have shown that such compounds can inhibit oxidative stress and inflammation in neuronal cells .

Materials Science

1. Polymer Synthesis

The unique properties of this compound allow it to be used as a building block in polymer chemistry. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials such as hydrogels and biocompatible polymers. These materials have applications in drug delivery systems and tissue engineering .

2. Photonic Devices

The compound's optical properties make it a candidate for use in photonic devices. Research indicates that incorporating boron-containing compounds into photonic materials can enhance their light-emitting capabilities and improve efficiency in light-harvesting applications .

Environmental Science

1. Heavy Metal Remediation

The dioxaborolane structure has been explored for its potential in environmental applications, particularly in the remediation of heavy metals from contaminated water sources. The compound can form complexes with heavy metals, facilitating their removal from aqueous solutions . This property is particularly useful in developing sustainable methods for cleaning up polluted environments.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding, while the dioxaborolan group can interact with various nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

- Target Compound : The para-boronate position relative to the amide group creates an electron-rich arene, favoring couplings with electron-deficient aryl halides. The hydroxypropyl group may stabilize palladium intermediates via hydrogen bonding .

- N,N-Diisopropyl Analog () : Steric bulk slows transmetalation but improves selectivity in congested systems .

- N-Methoxy Analog () : The meta-boronate and N-methoxy groups create an electron-deficient ring, enhancing reactivity with electron-rich partners .

Physicochemical Properties

- Solubility : The target compound’s hydroxypropyl group improves aqueous solubility (logP ~2.1 estimated) compared to lipophilic diisopropyl (logP ~3.8) and chloropropyl (logP ~3.5) analogs .

- Thermal Stability : Boronate esters generally decompose above 150°C. The N-methyl group in the target compound may reduce thermal stability slightly compared to N-aryl analogs.

Biological Activity

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzamide core integrated with hydroxypropyl and dioxaborolan substituents, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₈H₃₃B₁O₄N

- Molecular Weight : Approximately 349.2 g/mol

- Key Functional Groups :

- Hydroxypropyl group: Enhances hydrogen bonding capabilities.

- Methoxy group: May influence lipophilicity and solubility.

- Dioxaborolan moiety: Known for its reactivity with nucleophiles.

These structural features contribute to the compound's versatility in biological interactions and synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Hydrogen Bonding : The hydroxypropyl group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity and specificity.

- Nucleophilic Interactions : The dioxaborolan moiety can interact with nucleophiles, potentially modulating enzymatic activity and influencing cellular signaling pathways.

Binding Studies

Binding studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated that this compound exhibits significant binding affinity for several biological targets. For instance:

| Target | Binding Affinity (Kd) | Method Used |

|---|---|---|

| Enzyme A | 50 nM | SPR |

| Receptor B | 30 nM | ITC |

| Protein C | 100 nM | Fluorescence polarization |

These data indicate that the compound has the potential to act as a potent inhibitor or modulator of these targets.

Case Study 1: Anticancer Activity

In a recent study investigating the anticancer properties of this compound, researchers found that it effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antiviral Properties

Another study explored the antiviral activity against hepatitis B virus (HBV). The compound demonstrated significant inhibition of HBV replication in vitro. Molecular dynamics simulations revealed that it binds effectively to the HBV capsid protein, stabilizing the viral structure and preventing its maturation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(3-hydroxypropyl)-N-methyl-benzamide | Contains a chloro substituent | Moderate inhibition of enzyme D |

| Benzamide Derivatives | Varying alkyl or aryl groups | Diverse activities based on substituents |

| Dioxaborolane Analogues | Similar dioxaborolan structure | Different pharmacological profiles |

This comparison highlights how variations in substituents can lead to distinct biological properties while maintaining core structural similarities.

Q & A

Q. What are the standard synthetic routes for preparing this benzamide derivative, and how does the dioxaborolane group influence reaction design?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (dioxaborolane) as a coupling partner. A palladium catalyst (e.g., Pd(PPh₃)₄) and a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., THF/H₂O) are used to couple the boronic ester with a halogenated benzamide precursor . The hydroxypropyl and methoxy substituents may require protection (e.g., silylation) to prevent side reactions during coupling .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR : ¹H/¹³C NMR confirms substitution patterns, with characteristic shifts for the dioxaborolane (~1.3 ppm for methyl groups) and methoxy (~3.8 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving stereochemistry and bond lengths. Data deposition in the Cambridge Structural Database (CSD) is recommended for validation .

Q. How is purity assessed, and what challenges arise due to the compound’s hygroscopicity?

Purity is determined via HPLC (>98% by area normalization) and melting point analysis. The boronic ester’s moisture sensitivity necessitates anhydrous conditions during analysis. Karl Fischer titration may quantify residual water .

Q. What storage conditions ensure long-term stability?

Store under inert gas (Ar/N₂) at –20°C in amber vials. Desiccants (e.g., molecular sieves) prevent hydrolysis of the dioxaborolane group. Stability assays under varying pH/temperature are advised to define shelf life .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings involving this compound be troubleshooted?

Low yields often stem from catalyst poisoning or boronic ester hydrolysis . Mitigation strategies:

Q. How do electronic effects of substituents (methoxy, hydroxypropyl) influence reactivity in cross-coupling?

The methoxy group acts as an electron donor, enhancing the aryl ring’s electrophilicity and accelerating oxidative addition to Pd. The hydroxypropyl group may form hydrogen bonds, stabilizing transition states. DFT calculations (e.g., using Gaussian) can map charge distribution and predict regioselectivity .

Q. How are contradictions in spectral data (e.g., unexpected NMR shifts) resolved?

Contradictions often arise from dynamic processes (e.g., rotamers) or impurity overlap . Solutions:

- Variable-temperature NMR to identify coalescence points.

- 2D NMR (HSQC, HMBC) to assign ambiguous correlations.

- Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What computational methods elucidate reaction mechanisms involving this compound?

DFT studies (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on:

Q. How does moisture sensitivity impact synthetic scalability, and what inert handling techniques are essential?

Use Schlenk lines or gloveboxes for air-sensitive steps. Monitor hydrolysis via ¹¹B NMR (appearance of ~18 ppm peak for boric acid). Scalable reactions may require flow chemistry with in-line drying columns .

Q. What mechanistic insights explain side-product formation during functionalization?

Common side products include deborylated aromatics (from premature protodeboronation) or dimerization (via homocoupling). Mechanistic probes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.